1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide, 0.50 M in Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide, 0.50 M in Ether, is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its reactivity and versatility in various chemical reactions, making it a crucial tool in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide typically involves the reaction of 1-ethoxy-1-oxo-2,3,3,3-tetrafluoropropane with zinc bromide in the presence of a suitable solvent, such as ether. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.50 M solution in ether, which is stable and easy to handle.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with the necessary safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Ether is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the organozinc reagent with an aryl halide.
Scientific Research Applications
1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide involves the transfer of the organozinc moiety to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the organozinc reagent and promotes the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-1-oxobutan-2-ylzinc bromide
- 1-Ethoxy-1-oxopentan-2-ylzinc bromide
- 1-Ethoxy-1-oxohexan-2-ylzinc bromide
Uniqueness
1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide is unique due to the presence of the tetrafluoropropan-2-yl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in reactions where other organozinc reagents may not be as effective.
Properties
Molecular Formula |
C5H5BrF4O2Zn |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
bromozinc(1+);ethyl 2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C5H5F4O2.BrH.Zn/c1-2-11-4(10)3(6)5(7,8)9;;/h2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UHBWZBCCPZVHQR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)[C-](C(F)(F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.